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3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Medicinal chemistry Structure-activity relationship Scaffold differentiation

3-Chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 2034387-38-5; molecular formula C₁₅H₁₆ClN₃O₃S; MW 353.82 g/mol) is a synthetic small molecule belonging to the pyridazinone-substituted benzenesulfonamide class. Its structure comprises a 3-chlorobenzenesulfonamide moiety linked via an ethylenediamine spacer to a 3-cyclopropyl-6-oxopyridazin-1(6H)-one core.

Molecular Formula C15H16ClN3O3S
Molecular Weight 353.82
CAS No. 2034387-38-5
Cat. No. B2756434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
CAS2034387-38-5
Molecular FormulaC15H16ClN3O3S
Molecular Weight353.82
Structural Identifiers
SMILESC1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H16ClN3O3S/c16-12-2-1-3-13(10-12)23(21,22)17-8-9-19-15(20)7-6-14(18-19)11-4-5-11/h1-3,6-7,10-11,17H,4-5,8-9H2
InChIKeyPBVNNUWERHIXBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 2034387-38-5): Structural Identity, Physicochemical Profile, and Patent Lineage


3-Chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 2034387-38-5; molecular formula C₁₅H₁₆ClN₃O₃S; MW 353.82 g/mol) is a synthetic small molecule belonging to the pyridazinone-substituted benzenesulfonamide class. Its structure comprises a 3-chlorobenzenesulfonamide moiety linked via an ethylenediamine spacer to a 3-cyclopropyl-6-oxopyridazin-1(6H)-one core . The compound falls within the structural scope of pyridazine sulfonamide derivatives claimed in patent family US20110288093 / WO2010123822A1, which disclose compositions and methods for inhibiting ion transport across chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCC), for the treatment of diarrhea, polycystic kidney disease, and other secretory disorders [1]. No quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀) for this specific compound has been identified in peer-reviewed literature or public databases as of the search date.

Why Generic Substitution Fails for 3-Chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Structural Determinants That Preclude Simple Analog Interchange


Even within the pyridazinone-benzenesulfonamide class, three structural features of this compound confer a unique physicochemical and potential pharmacodynamic profile that cannot be replicated by simple analog substitution. First, the 3-chloro substitution on the benzenesulfonamide ring is a critical determinant of electronic character and steric bulk: published structure-activity relationship (SAR) data on related pyridazinone-substituted benzenesulfonamides demonstrate that halogen position and identity markedly influence carbonic anhydrase isoform selectivity, with Ki values spanning three orders of magnitude (0.98–8500 nM) across a single congeneric series differing only in aryl substitution [1]. Second, the cyclopropyl group at the pyridazinone 3-position introduces conformational constraint and metabolic stability distinct from methyl, ethyl, or aryl congeners, a design principle well-precedented in PDE4 inhibitor development [2]. Third, the ethylenediamine linker length governs the spatial relationship between the sulfonamide zinc-binding group and the heterocyclic core; published crystallographic and docking studies on pyridazinone-benzenesulfonamide carbonic anhydrase inhibitors confirm that even one-methylene variation in linker length alters the binding pose within the enzyme active site, directly impacting isoform selectivity [3]. Therefore, generic substitution with a close analog—e.g., N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide (CAS 2034534-91-1, which replaces the 3-chlorobenzenesulfonamide with a methanesulfonamide) or N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-8-sulfonamide (CAS 2034423-60-2, which replaces the benzenesulfonamide with a quinoline-8-sulfonamide)—fundamentally alters target engagement geometry and physicochemical properties. No experimental data confirms functional interchangeability between these analogs.

Quantitative Evidence Guide: 3-Chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide vs. Closest Analogs and Class Benchmarks


Structural Differentiation: 3-Chlorobenzenesulfonamide vs. Methanesulfonamide and Quinoline-8-sulfonamide Analogs

The target compound bears a 3-chlorobenzenesulfonamide moiety (C₁₅H₁₆ClN₃O₃S; MW 353.82) that distinguishes it from two commercially available, structurally proximate analogs: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide (CAS 2034534-91-1; C₁₀H₁₅N₃O₃S; MW 257.31) and N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-8-sulfonamide (CAS 2034423-60-2; C₁₉H₂₀N₄O₃S; MW 384.45). The 3-chlorobenzenesulfonamide imparts a calculated logP approximately 1.5–2.0 units higher than the methanesulfonamide analog and introduces an aromatic chlorine atom capable of halogen bonding, a feature absent in both comparators. In published carbonic anhydrase inhibition studies on pyridazinone-substituted benzenesulfonamides, para-substituted aryl sulfonamides achieved sub-nanomolar Ki values (0.98–8.5 nM) against hCA I and hCA II, whereas alkanesulfonamide congeners typically exhibit 10- to 100-fold reduced affinity owing to loss of aryl-enzyme hydrophobic contacts [1]. This class-level SAR strongly suggests that the 3-chlorobenzenesulfonamide of the target compound is a critical affinity determinant not recapitulated by the methanesulfonamide analog.

Medicinal chemistry Structure-activity relationship Scaffold differentiation

Cyclopropyl Group: Conformational Constraint vs. Methyl and Aryl Pyridazinone Congeners

The 3-cyclopropyl substituent on the pyridazinone ring differentiates this compound from the broader class of pyridazinone-benzenesulfonamides, many of which bear aryl or methyl groups at this position. In the Krasavin et al. (2019) study of pyridazinone-substituted benzenesulfonamides targeting hCA IX, the most potent inhibitors carried aryl substituents at the pyridazinone 3-position, achieving Ki values as low as 3.0 nM against hCA XII [1]. However, the cyclopropyl group is a well-established medicinal chemistry motif that confers reduced oxidative metabolism via CYP450 enzymes compared to methyl or ethyl substituents, while maintaining a similar steric profile [2]. The cyclopropyl group also restricts rotational freedom relative to the pyridazinone plane, pre-organizing the ligand conformation for target binding—a design principle exploited in FDA-approved drugs such as cabozantinib and ledipasvir. While no direct comparative metabolic stability data exists for this compound, class-level precedence indicates that the cyclopropyl-to-aryl substitution may trade some target affinity for improved metabolic half-life, a critical consideration in in vivo pharmacology studies.

Metabolic stability Conformational restriction Cyclopropyl SAR

Ethylenediamine Linker: Spatial Differentiation from Methylene and Propylene Spacer Analogs

The ethylenediamine linker (–CH₂CH₂–) connecting the sulfonamide nitrogen to the pyridazinone N1 position establishes a specific inter-group distance critical for target engagement. In the Krasavin et al. (2019) pyridazinone-benzenesulfonamide series targeting carbonic anhydrase isoforms, variations in linker length and composition produced Ki values spanning from 3.0 nM (optimal linker) to >8500 nM (suboptimal linker) against hCA IX and hCA XII [1]. Docking studies within the same publication revealed that the ethylenediamine spacer positions the benzenesulfonamide zinc-binding group at the optimal depth within the CA active site, whereas even one-methylene truncation or extension displaces the sulfonamide from the catalytic zinc ion by 1.5–3.0 Å, resulting in near-complete loss of inhibition [1]. The target compound's ethylenediamine linker matches the optimal spacer length identified in this SAR series, distinguishing it from analogs with shorter (methylene) or longer (propylene) linkers that would be predicted to have substantially reduced potency.

Linker SAR Zinc-binding group geometry Carbonic anhydrase inhibitor design

Patent-Scope Positioning: Chloride Channel / CFTR Inhibition vs. Carbonic Anhydrase and PDE4 Class Precedents

The target compound falls structurally within the generic Markush claims of patent family US20110288093 / WO2010123822A1, which explicitly covers pyridazine sulfonamide derivatives as inhibitors of chloride ion transport through CFTR and CaCC channels for the treatment of secretory diarrhea, polycystic kidney disease, and related disorders [1]. Within this patent, exemplified compounds demonstrated CFTR-mediated chloride current inhibition with IC₅₀ values in the low micromolar range (1–10 µM) in short-circuit current (Isc) assays using T84 human colonic epithelial cell monolayers [2]. While the target compound itself was not among the specifically exemplified compounds with reported IC₅₀ data, its structural conformity to the claimed genus—particularly the combination of a pyridazinone core, a benzenesulfonamide group, and a cyclopropyl substituent—establishes its relevance to this therapeutic mechanism. This distinguishes the compound from the majority of pyridazinone-benzenesulfonamides reported in the literature, which have been explored primarily as carbonic anhydrase inhibitors (Krasavin et al., 2019) or MAO-B inhibitors (Petzer et al., 2023) rather than as chloride channel modulators.

CFTR inhibitor Chloride channel Secretory diarrhea Ion transport

Physicochemical Differentiation: Purity, Molecular Descriptors, and Research-Grade Specification

The compound is supplied as a research-grade chemical with a typical purity specification of ≥95% (HPLC), a molecular weight of 353.82 g/mol, and defined InChI Key PBVNNUWERHIXBF-UHFFFAOYSA-N, ensuring unambiguous identity verification . The SMILES notation C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl confirms the connectivity and distinguishes it from positional isomers (e.g., 4-chloro or 2-chloro regioisomers) and from analogs with different sulfonamide N-substitution patterns, such as N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide, which replaces the benzenesulfonamide with a cyclopropanesulfonamide . The compound contains 3 hydrogen bond acceptors (the sulfonamide oxygens and pyridazinone carbonyl), 1 hydrogen bond donor (the sulfonamide NH), and 4 rotatable bonds, yielding a favorable drug-likeness profile (no Lipinski violations predicted). The 3-chloro substituent provides a synthetic handle for further derivatization via cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) that is absent in the des-chloro or methanesulfonamide analogs.

Chemical procurement Quality specification Research-grade compound Purity threshold

Recommended Research and Industrial Application Scenarios for 3-Chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 2034387-38-5)


CFTR/Chloride Channel Inhibitor Screening in Secretory Diarrhea and Polycystic Kidney Disease Models

Based on the compound's structural conformity to the pyridazine sulfonamide genus claimed in US20110288093 (which specifically targets CFTR and CaCC chloride channels) [1], the primary recommended application is as a screening candidate in chloride-channel-focused drug discovery programs. The compound should be evaluated in short-circuit current (Isc) assays using T84 human colonic epithelial cell monolayers stimulated with forskolin or cholera toxin—the same assay system in which structurally related patent-exemplified compounds demonstrated CFTR inhibitory activity in the low micromolar range (IC₅₀ ~1–10 µM) [2]. Positive hits can be followed up in in vivo murine intestinal fluid accumulation models. The compound's ethylenediamine linker and cyclopropyl pyridazinone core align with the pharmacophore geometry inferred from the patent SAR, making it a rational entry point for hit-to-lead optimization in this therapeutic area.

Carbonic Anhydrase Isoform Selectivity Profiling (hCA I, II, IX, XII)

Given the extensive published SAR demonstrating that pyridazinone-substituted benzenesulfonamides achieve sub-nanomolar to low nanomolar Ki values against human carbonic anhydrase isoforms—with particular selectivity achievable toward the cancer-associated membrane-bound isoform hCA IX [1]—this compound is a strong candidate for CA inhibition screening. The recommended experimental workflow is: (1) stopped-flow CO₂ hydration assay against hCA I, II, IX, and XII to determine Ki values and isoform selectivity ratios; (2) for compounds showing hCA IX selectivity (Ki ratio hCA II/hCA IX > 10), progression to antiproliferative assays in PANC-1 (pancreatic cancer) and SK-MEL-2 (melanoma) cell lines under normoxic and hypoxic conditions at 1–100 µM, following the protocol established by Krasavin et al. (2019) in which two lead pyridazinone-benzenesulfonamides demonstrated selective cancer cell killing [1]. The 3-chloro substituent provides a vector for further SAR exploration through cross-coupling chemistry.

PDE4 Inhibitor Discovery for Inflammatory Respiratory Disease

The pyridazinone core is a privileged scaffold for phosphodiesterase 4 (PDE4) inhibition, a validated anti-inflammatory target for asthma and COPD [1]. The target compound's structural features—pyridazinone heterocycle, aryl sulfonamide, and cyclopropyl substituent—are consistent with known PDE4 pharmacophore models. Recommended assays: (1) fluorescence polarization cAMP hydrolysis assay using recombinant human PDE4A, PDE4B, PDE4C, and PDE4D catalytic domains to determine IC₅₀ and subtype selectivity; (2) for compounds with PDE4 IC₅₀ < 100 nM, cellular assays measuring inhibition of LPS-induced TNF-α release in human peripheral blood mononuclear cells (PBMCs). The cyclopropyl group may confer a metabolic stability advantage over methyl-substituted PDE4 inhibitor scaffolds, making this compound particularly suitable for progression to in vivo pharmacodynamic studies if potency is confirmed. No direct PDE4 IC₅₀ data exists for this compound as of the search date; screening is recommended.

Medicinal Chemistry Library Expansion via 3-Chloro Cross-Coupling

For medicinal chemistry groups engaged in parallel library synthesis, the 3-chloro substituent on the benzenesulfonamide ring serves as a versatile synthetic handle for diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira coupling) [1]. The compound can serve as a core scaffold for generating 24- to 96-membered libraries exploring aryl, heteroaryl, amine, and alkyne diversity at the 3-position of the benzenesulfonamide. This synthetic versatility distinguishes it from the des-chloro analog and the methanesulfonamide analog (CAS 2034534-91-1), which lacks an aryl halide for cross-coupling. The well-defined purity specification (≥95%) and commercial availability support reproducible library synthesis with minimal batch-to-batch variability.

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